molecular formula C13H17N3 B11725026 3-Piperazin-2-ylmethyl-1H-indole

3-Piperazin-2-ylmethyl-1H-indole

Cat. No.: B11725026
M. Wt: 215.29 g/mol
InChI Key: ODKQLQNWOTWGKY-UHFFFAOYSA-N
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Description

3-Piperazin-2-ylmethyl-1H-indole is a high-purity chemical compound featuring a molecular framework that combines an indole heterocycle with a piperazine ring, supplied with a molecular formula of C13H17N3 and a molecular weight of 215.29 . This structure places it within a class of compounds known for significant interest in medicinal chemistry research. The indole scaffold is a privileged structure in drug discovery, known for its ability to bind reversibly to multiple biological targets and mimic peptide structures . This compound serves as a valuable building block in neuroscience and psychiatric research. Its structural features are similar to those investigated in the development of ligands for dopamine receptors, particularly the D3 subtype . Research into such indole-piperazine hybrids has shown potential for designing agonists with high affinity and selectivity for dopamine D3 receptors, which are implicated in conditions like Parkinson's disease . Furthermore, indole derivatives are extensively explored for their anti-infective properties. The indole nucleus is a key scaffold in the search for novel anti-tubercular agents, with some derivatives acting as potent inhibitors of targets like DprE1 and MmpL3, which are crucial for mycobacterial cell wall synthesis . The versatility of the indole core also extends to other therapeutic areas, including antiviral and anti-inflammatory research, making it a versatile intermediate for generating novel bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(piperazin-2-ylmethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-4-13-12(3-1)10(8-16-13)7-11-9-14-5-6-15-11/h1-4,8,11,14-16H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKQLQNWOTWGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Piperazin 2 Ylmethyl 1h Indole and Its Analogues

Strategic Approaches for Indole-Piperazine Linkage Formation

The synthesis of molecules incorporating both indole (B1671886) and piperazine (B1678402) moieties hinges on the effective formation of a bond connecting the two heterocyclic systems. Chemists have developed a robust toolbox of reactions to achieve this linkage, each with its own advantages regarding substrate scope, efficiency, and regioselectivity. The following sections explore the most prominent of these strategies.

Nucleophilic Substitution Reactions in Indole-Piperazine Synthesis

Nucleophilic substitution is a cornerstone of organic synthesis and provides a direct method for forging the indole-piperazine bond. This strategy typically involves the reaction of a nucleophilic piperazine derivative with an indole core bearing an electrophilic center, most commonly at the 3-position.

A prevalent approach utilizes a pre-functionalized indole, such as 3-(halomethyl)-1H-indole (gramine halides) or 3-(tosyloxymethyl)-1H-indole, as the electrophile. The secondary amine of the piperazine ring acts as the nucleophile, displacing the leaving group to form the desired C-N bond. The reaction between piperazine and pentafluoropyridine, for instance, demonstrates that nucleophilic substitution preferentially occurs at the ortho and para positions due to the activating effect of the ring nitrogen atoms. researchgate.net

Alternatively, the indole nitrogen can be the site of substitution. While the C3 position is generally more nucleophilic, deprotonation of the indole N-H with a strong base like sodium hydride (NaH) generates a potent nucleophile. youtube.com This indolide anion can then react with an appropriately substituted electrophilic piperazine derivative. A unique example involves the reaction of 1-hydroxyindoles with indole in formic acid, which proceeds via an unprecedented SN2 mechanism on the indole nitrogen to form 1-(indol-3-yl)indoles. clockss.org Furthermore, substrates like 1-methoxy-6-nitroindole-3-carbaldehyde have been shown to be excellent for nucleophilic substitution reactions with various nitrogen-centered nucleophiles, including piperidine (B6355638), leading to 2,3,6-trisubstituted indole derivatives. nii.ac.jp

Table 1: Examples of Nucleophilic Substitution in Indole-Piperazine Analogue Synthesis

Indole Substrate Piperazine/Amine Nucleophile Product Type Reference
1-Methoxy-6-nitroindole-3-carbaldehyde Piperidine 2-(Piperidin-1-yl)-6-nitro-1H-indole-3-carbaldehyde nii.ac.jp
1-Hydroxyindole-3-acetamide Indole 1-(Indol-3-yl)indole-3-acetamide clockss.org
Indole Bromo-ester N-alkylated indole youtube.com

Reductive Alkylation Protocols for Amine Incorporation

Reductive alkylation, also known as reductive amination, is a highly efficient and widely used method for forming carbon-nitrogen bonds. mdpi.com This two-step, one-pot process involves the initial formation of an iminium ion from the condensation of a carbonyl compound (an aldehyde or ketone) and an amine, followed by its in-situ reduction to the corresponding amine.

In the context of 3-piperazin-2-ylmethyl-1H-indole synthesis, this strategy is most commonly applied by reacting an indole-3-carboxaldehyde (B46971) derivative with a piperazine. The aldehyde group at the C3 position of the indole condenses with one of the secondary amines of the piperazine ring. The resulting iminium intermediate is then reduced using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation, to yield the final product. rsc.org This method is valued for its operational simplicity and the wide availability of both indole aldehydes and piperazine derivatives. For instance, the total synthesis of the indole alkaloid minfiensine (B1236942) utilized a reductive amination step between an aldehyde and an amine using NaBH₄ in methanol. rsc.org

Applications of the Mannich Reaction in Constructing Indole-Piperazine Systems

The Mannich reaction is a powerful three-component condensation that is particularly well-suited for the direct functionalization of the indole C3 position. uobaghdad.edu.iquobaghdad.edu.iq This reaction involves the aminoalkylation of an acidic proton located on a carbon atom. The indole ring, being electron-rich and π-excessive, readily acts as the active hydrogen component, with the reaction occurring preferentially at the nucleophilic C3 position. bhu.ac.in

The classic Mannich reaction for this system involves reacting indole, formaldehyde (B43269) (or a formaldehyde equivalent), and piperazine. uobaghdad.edu.iqmdpi.com Formaldehyde first reacts with piperazine to form a resonance-stabilized Eschenmoser's salt-like iminium ion. The indole C3 position then acts as a nucleophile, attacking the iminium ion to form the 3-(piperazin-1-ylmethyl)-1H-indole skeleton, a compound often referred to as a gramine (B1672134) analogue. nih.gov This methodology is highly effective and provides a direct, atom-economical route to the target scaffold. researchgate.net

Table 2: Components for Mannich Reaction Synthesis of Indole-Piperazine Systems

Active Hydrogen Compound Aldehyde Amine Component Resulting Structure Reference
Indole Formaldehyde Piperazine 3-(Piperazin-1-ylmethyl)-1H-indole uobaghdad.edu.iqmdpi.com
1,2,4-Triazole-3-thione Formaldehyde Substituted Piperazines 2-(Piperazin-1-ylmethyl)-1,2,4-triazole derivative mdpi.com
Isatin Formaldehyde Piperazine 1,1'-(Piperazine-1,4-diylbis(methylene))bis(indoline-2,3-dione)) uobaghdad.edu.iq

Oxidative Cyclization Pathways for Ring System Construction

More advanced and biomimetically inspired routes to complex indole-piperazine alkaloids involve oxidative cyclization or oxidative coupling reactions. These pathways can construct the core heterocyclic systems from simpler acyclic or monocyclic precursors. nih.gov Cytochrome P450 (CYP450) enzymes, in particular, are known to catalyze such transformations in nature, and synthetic chemists have developed chemical methods to mimic this reactivity. nih.govacs.org

A notable study identified a fungal CYP450 enzyme that catalyzes the intermolecular oxidative heterocoupling of two different indole piperazine monomers. This reaction forms a complex eight-ring scaffold through the creation of one C-C and two C-N bonds, highlighting the power of oxidative strategies to build molecular complexity rapidly. nih.gov In synthetic chemistry, Mn(III)-based oxidative substitution-cyclization reactions have been used to create indole-lactone fused systems, demonstrating the utility of metal-based oxidants in forming complex heterocyclic structures. researchgate.net Another approach involves the Dieckmann cyclization of precursors like CH₂-N(R)C(O)CH₂N(R′)CO₂Ph to generate piperazine-2,5-diones, which are key intermediates for piperazine-containing structures. acs.org These methods, while often more complex to execute, can provide access to unique and intricate molecular architectures that are difficult to obtain through more traditional linear syntheses.

Amide Coupling Strategies for Heterocyclic Integration

Amide bond formation is one of the most robust and reliable reactions in organic chemistry, and it provides a versatile strategy for linking indole and piperazine fragments, typically to produce analogues of the target compound. This approach involves reacting a carboxylic acid derivative of one heterocycle with an amine derivative of the other, facilitated by a coupling agent.

For example, an indole-containing carboxylic acid, such as indole-3-acetic acid, can be coupled with a piperazine derivative using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govyoutube.com This forms an indole-piperazine amide. While this product is an analogue of this compound (as it contains a carbonyl group in the linker), the resulting amide can be subsequently reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the desired methylene-linked target. This two-step sequence of amide coupling followed by reduction is a common and powerful tactic for synthesizing complex amines. nih.gov

Electrophilic Aromatic Substitution for Indole Core Functionalization

The inherent nucleophilicity of the indole ring, particularly at the C3 position, makes it highly susceptible to electrophilic aromatic substitution (EAS). bhu.ac.in This reactivity can be harnessed to introduce functional groups that can then be used to attach a piperazine ring. The preference for substitution at C3 is due to the formation of a more stable cationic intermediate where the aromaticity of the fused benzene (B151609) ring is preserved. quora.comstackexchange.com

A classic example of this strategy is the Vilsmeier-Haack reaction, where indole reacts with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to install a formyl group at the C3 position, yielding indole-3-carboxaldehyde. nii.ac.jp This aldehyde is a versatile intermediate that can then be subjected to reductive amination with piperazine, as described in section 2.1.2, to afford the target structure. Similarly, Friedel-Crafts acylation can be used to introduce other keto-functionalized side chains at the C3 position, providing alternative handles for subsequent piperazine incorporation. While direct electrophilic attack by a piperazine-derived species is less common, this two-step approach of EAS followed by functional group conversion is a reliable and frequently employed pathway.

Stereoselective Synthetic Pathways for Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound is of significant interest due to the potential for stereospecific interactions in biological systems. Achieving high stereoselectivity is a critical challenge that chemists have addressed through various innovative approaches.

A prominent strategy for obtaining enantiomerically pure derivatives involves the use of chiral auxiliaries. This method has been successfully applied in the synthesis of analogous chiral 3-(piperidin-3-yl)-1H-indole derivatives, a pathway that can be adapted for the piperazine counterpart. The process typically begins with the N-alkylation of a racemic piperidine or piperazine precursor with a chiral reagent. For instance, (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide has been utilized as a chiral auxiliary to create diastereomeric intermediates. nih.govmdpi.com

These diastereomers, which possess different physical properties, can then be separated using standard chromatographic techniques. Following separation, the chiral auxiliary is cleaved to yield the desired enantiomerically pure product. A general procedure for the synthesis of these diastereomers involves reacting the racemic starting material with the chiral reagent in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724) at a moderately elevated temperature. nih.govmdpi.com

The subsequent removal of the chiral auxiliary is often achieved through hydrogenation, employing a catalyst like palladium on carbon (Pd/C). nih.govmdpi.com This step is crucial for obtaining the final chiral product without racemization.

Another approach to stereoselective synthesis involves radical cyclization. This method has been demonstrated in the synthesis of 2,4,5-trisubstituted piperidines and offers a pathway to control the stereochemistry of the resulting cyclic system. nih.govbirmingham.ac.uk By carefully selecting the starting materials and reaction conditions, it is possible to favor the formation of one diastereomer over others.

Bioinspired stereoselective synthesis offers another elegant route. For example, the synthesis of chiral 2,5-diaryl-3,4-dimethyltetrahydrofurans from unprotected chiral diols proceeds with high stereoselectivity through the formation of a stabilized carbocation and subsequent stereoselective cyclization. elsevierpure.com This principle could be applied to the synthesis of chiral this compound derivatives by designing appropriate precursors that favor a specific cyclization pathway.

The table below summarizes a representative stereoselective synthesis of a chiral piperidine analogue, which provides a model for the synthesis of chiral this compound derivatives.

Table 1: Stereoselective Synthesis of Chiral 3-(Piperidin-3-yl)-1H-indole Derivatives

Step Reactants Reagents and Conditions Product Yield Reference
1. Diastereomer Formation Racemic 3-(piperidin-3-yl)-1H-indole, (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide K₂CO₃, CH₃CN, 45 °C Diastereomeric mixture Not specified nih.govmdpi.com
2. Separation Diastereomeric mixture Chromatographic separation Pure diastereomers Not specified nih.govmdpi.com
3. Chiral Auxiliary Removal Pure diastereomer H₂, 10% Pd/C, MeOH, r.t., 5 atm Enantiomerically pure (R)- or (S)-3-(piperidin-3-yl)-1H-indole Not specified nih.govmdpi.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of any synthetic protocol is highly dependent on the optimization of reaction parameters. For the synthesis of this compound and its analogues, careful consideration of solvents, catalysts, temperature, and reaction time is crucial to maximize yields and minimize the formation of byproducts.

In the context of multicomponent reactions for the synthesis of indole derivatives, various catalysts and conditions have been explored. For instance, the one-pot synthesis of substituted indoles from 2-nitrotoluenes has been optimized by screening different solvents, additives, reducing agents, and catalysts. journalijar.com It was found that conducting the reaction in dioxane with pyrrolidine (B122466) and hydrazine (B178648) hydrate (B1144303) in the presence of ferric chloride hexahydrate at 45 °C provided optimal results, leading to significantly higher yields compared to conventional methods. journalijar.com

The choice of solvent can dramatically influence the outcome of a reaction. In the synthesis of 3,5-disubstituted 1H-pyrazoles from 1,3-diyne-indole derivatives, polyethylene (B3416737) glycol (PEG-400) was found to be an effective and eco-friendly solvent. researchgate.net The optimization of reaction conditions also involves fine-tuning the stoichiometry of the reactants.

For the preparation of related piperazine compounds, a process patent highlights the importance of temperature control and pH adjustment to achieve high yields and purity. google.com For example, maintaining the reaction temperature between 0 and -10 °C during certain steps and careful adjustment of the pH to 2-3 were critical for product isolation. google.com

The table below presents a summary of optimized reaction conditions for the synthesis of related indole and piperazine compounds, which can serve as a guide for the synthesis of this compound.

Table 2: Optimization of Reaction Conditions for the Synthesis of Indole and Piperazine Derivatives

Reaction Type Reactants Optimized Conditions Product Yield Reference
One-pot Indole Synthesis o-Nitrotoluene derivatives, Dimethylformamide dimethyl acetal Dioxane, Pyrrolidine (5 equiv), 85% Hydrazine hydrate (10 equiv), Ferric chloride hexahydrate, 45 °C Substituted indoles Up to 92% journalijar.com
Piperazine Salt Formation trans 4-[2-[4-(2,3-dichlorophenyl)-piperazine-1-il]-cyclohexylamine Ammonia in methanol, 0 - (-10) °C, pH adjustment to 2-3 Piperazine hydrochloride salt 94-96% google.com
Pyrazole Synthesis from Indole Derivative 1,6-di-(1H-indol-1-yl)hexa-2,4-diyne, Hydrazine hydrate PEG-400, Heat 3,5-disubstituted 1H-pyrazole Not specified researchgate.net

By systematically evaluating these parameters, synthetic chemists can develop robust and efficient protocols for the preparation of this compound and its diverse analogues, paving the way for further exploration of their chemical and biological properties.

Structure Activity Relationship Sar Studies of 3 Piperazin 2 Ylmethyl 1h Indole and Its Analogues

Influence of Indole (B1671886) Ring Substitutions on Ligand-Target Interactions

Substitutions on the indole ring of 3-piperazin-2-ylmethyl-1H-indole analogues play a pivotal role in modulating their interaction with biological targets. The position and nature of these substituents can significantly alter binding affinity and selectivity.

Research has shown that the point of attachment of the piperazinyl-methyl group to the indole ring is critical. For instance, in a series of dopamine (B1211576) receptor ligands, changing the attachment point from the 2-position to the 3-position of the indole resulted in a notable difference in potency. Specifically, a 2-substituted indole amide was found to be seven times more potent at the D3 receptor than its 3-substituted counterpart. nih.gov This highlights the sensitivity of the receptor's binding pocket to the spatial arrangement of the indole moiety.

Furthermore, substitutions on the indole ring itself, particularly at the C5 position, have been extensively studied. In one study, the introduction of a fluorine or methoxy (B1213986) group at the 5-position of related indole-piperazine derivatives was found to influence their anti-inflammatory potency. researchgate.net For a series of compounds targeting dopamine receptors, a 5-substituted indole derivative with a methylene (B1212753) linker showed a twofold lower affinity for both D2 and D3 receptors compared to its amide-linked analogue, although this effect was not consistent across all substitution patterns. nih.gov This suggests a complex interplay between the indole substituent and the nature of the linker.

Impact of Piperazine (B1678402) Ring Modifications on Pharmacological Efficacy and Selectivity

The piperazine ring is a highly versatile component of the scaffold, offering multiple points for modification that can drastically affect pharmacological properties. The two nitrogen atoms of the piperazine ring are key for establishing interactions and influencing the physicochemical properties of the molecule.

N-1 substitution of the piperazine ring is a common strategy for modulating activity. In many cases, the N-1 nitrogen is involved in a crucial salt bridge interaction with a conserved aspartate residue in the binding pocket of G protein-coupled receptors (GPCRs). rsc.org

N-4 substitution is perhaps the most frequently modified position, often accommodating a wide variety of aryl or alkyl groups. These substituents can explore different regions of the receptor binding pocket, leading to changes in affinity and selectivity. For example, in a series of indole-3-piperazinyl derivatives, the introduction of a biphenylbenzyl group at this position resulted in high inhibitory activity against monoamine oxidase-A (MAO-A). researchgate.net The nature of the aryl group is also critical; for instance, the presence of electron-withdrawing or electron-donating groups on an N-aryl substituent can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with the target.

The substitution pattern on the piperazine ring itself can also be important. While the parent compound of this article features a methyl group at the C-2 position, creating a chiral center, other modifications can also be envisioned. The rigidity of the piperazine ring is often considered advantageous for binding, as it reduces the entropic penalty upon binding to the receptor. Replacing the piperazine with more flexible (e.g., ethylenediamine) or more rigid bicyclic systems can lead to a significant decrease in activity, highlighting the importance of the piperazine scaffold.

Role of the Methyl Linker and its Chemical Environment on Bioactivity

The methylene group that connects the indole C3-position to the piperazine N-1 position is not merely a spacer but an integral part of the pharmacophore. Its length, rigidity, and the chemical nature of the linkage can have a profound impact on the biological activity of the compounds.

Studies comparing a methylene linker to an amide linker in a series of dopamine D2 and D3 receptor ligands demonstrated a significant difference in binding affinity. The 5-substituted indole derivative with a methylene linker exhibited half the affinity compared to its amide counterpart, suggesting that the hydrogen bonding capability and the conformational constraints imposed by the amide group are important for optimal interaction with the receptor. nih.gov However, this trend was not universally observed for all substitution patterns, indicating a complex interplay between the linker and other parts of the molecule. nih.gov

The length of the linker is also a critical parameter. Increasing or decreasing the number of methylene units can alter the distance and orientation of the piperazine moiety relative to the indole core, which can either improve or diminish the alignment of key pharmacophoric features within the receptor's binding site. For instance, in a series of MAO-A inhibitors, a three-methylene unit linker between the indole and a phenyl-substituted piperazine showed strong inhibitory activity. researchgate.net

Stereochemical Implications of Chiral Centers on Receptor Affinity and Functional Activity

The presence of a methyl group at the C-2 position of the piperazine ring in this compound introduces a chiral center, resulting in (R) and (S) enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This stereoselectivity arises from the three-dimensional nature of receptor binding sites, which can preferentially accommodate one enantiomer over the other.

While direct SAR studies on the separated enantiomers of this compound are not extensively reported in the reviewed literature, studies on closely related chiral piperidine (B6355638) and piperazine derivatives provide valuable insights. For example, the enantiomers of a potent and selective D3 receptor ligand with a chiral center in a different part of the molecule exhibited differential activity. nih.gov

The differential binding of enantiomers can affect not only the affinity for the primary target but also the selectivity against off-targets, which has significant implications for the therapeutic index of a drug candidate. Therefore, a thorough investigation of the stereochemical aspects is a critical component of the drug discovery and development process for this class of compounds.

Comparative SAR Analysis Across Diverse this compound Chemical Series

A comparative analysis of the structure-activity relationships across different chemical series derived from the this compound scaffold reveals both common trends and target-specific requirements. The fundamental pharmacophoric elements—an aromatic indole core, a basic piperazine nitrogen, and a linker of appropriate length and nature—are generally conserved.

For instance, in both dopamine and serotonin (B10506) receptor ligands, the N-aryl substitution on the piperazine ring is a key determinant of affinity and selectivity. nih.gov The nature of the aryl group and its substituents allows for the fine-tuning of interactions within the lipophilic pockets of these receptors.

However, the optimal substitution pattern on the indole ring can vary depending on the target. While 5-substitution is often beneficial, the ideal substituent (e.g., electron-donating vs. electron-withdrawing) can differ. Similarly, the preference for a methylene versus an amide linker appears to be target-dependent. As noted, for certain dopamine D2/D3 ligands, an amide linker is preferred over a methylene linker, a trend that may not hold for other receptor families. nih.gov

A comparative look at 3-piperazinylmethyl-1H-indoles versus 3-piperazinyl-1H-indoles (lacking the methylene linker) would likely show significant differences in conformational flexibility and the spatial presentation of the piperazine moiety, leading to distinct pharmacological profiles. The methylene linker provides an additional vector for orienting the piperazine ring, which can be crucial for accessing specific sub-pockets within a receptor.

These comparative analyses underscore the importance of a multi-faceted approach to lead optimization, where modifications to each part of the scaffold are considered in the context of the specific biological target.

Interactive Data Table of Compound Activities

In Vitro Pharmacological Profiling and Target Interaction Studies of 3 Piperazin 2 Ylmethyl 1h Indole Derivatives

Modulation of Serotonin (B10506) Receptor (5-HT Subtype) Systems

The serotonergic system, particularly the 5-HT6 receptor subtype, is a well-established target for the development of therapeutics for cognitive disorders. Derivatives of 3-piperazin-2-ylmethyl-1H-indole have been investigated for their ability to interact with these receptors.

Affinity and Selectivity Profiles for 5-HT6 Receptors

A novel class of N(1)-Arylsulfonyl-3-piperazinyl indole (B1671886) derivatives has been identified as potent ligands for the 5-HT6 receptor. nih.gov These compounds have demonstrated high affinity for this receptor subtype. nih.gov For instance, a lead compound from a series of 5-piperazinyl methyl-N1-aryl sulfonyl indoles has shown promising activity in animal models of cognition, underscoring the potential of this chemical class. nih.gov Research has shown that many of these derivatives act as antagonists at the 5-HT6 receptor. nih.gov

Comprehensive Ligand-Receptor Binding Assays

Radioligand binding assays have been crucial in determining the affinity of these indole derivatives for the 5-HT6 receptor. In these assays, the ability of the test compounds to displace a radiolabeled ligand from the receptor is measured, providing a quantitative measure of binding affinity, typically expressed as the inhibitor constant (Ki).

One notable compound, designated as 7a in a study of N(1)-Arylsulfonyl-3-piperazinyl indole derivatives, exhibited a high affinity with a Ki value of 3.4 nM. nih.gov Functional assays further characterized this compound, revealing an IC50 value of 310 nM, which indicates its concentration-dependent inhibitory activity at the receptor. nih.gov The majority of the synthesized compounds in this particular series were found to be potent when evaluated through in vitro radioligand binding assays. nih.gov

Table 1: 5-HT6 Receptor Binding Affinity of a Representative this compound Derivative

Compound Ki (nM) IC50 (nM) (Functional Assay)
Compound 7a 3.4 310

Data from a study on N(1)-Arylsulfonyl-3-piperazinyl indole derivatives. nih.gov

Interaction with Sigma (σ) Receptor Subtypes

Sigma receptors, classified as σ1 and σ2 subtypes, are involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. The interaction of this compound derivatives with these receptors has been a subject of scientific investigation.

σ1 Receptor Binding Affinity Evaluation

Studies on chiral, nonracemic (piperazin-2-yl)methanol derivatives have revealed their affinity for σ1 receptors. The presence of an additional phenyl residue in the N-4 substituent of the piperazine (B1678402) ring was found to be advantageous for achieving high σ1-receptor affinity. nih.gov

In one series of these compounds, a p-methoxybenzyl substituted piperazine derivative, compound 3d, demonstrated the highest affinity for the σ1 receptor with a Ki value of 12.4 nM. nih.gov Another study focusing on indole-based sigma receptor ligands identified compound 3b, 1-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-3-methyl-1H-indole, as having a high affinity for σ1 receptors. ulakbim.gov.tr

σ2 Receptor Binding Affinity Evaluation

The binding affinity of these indole derivatives has also been assessed at the σ2 receptor subtype. Research on a series of indole-based analogues has identified compounds with nanomolar affinity for the σ2 receptor and significant selectivity over the σ1 receptor. nih.gov

For example, compound 1c (3-{[4-(3,4-dichlorobenzyl)piperazin-1-yl]methyl}-1H-indole) was synthesized and evaluated for its interaction with sigma receptors. nih.gov Furthermore, a series of 1-{3-[4-(substitutedphenyl)piperazin-1-yl]propyl}-1H-indole derivatives (4a-c) have demonstrated high affinity and selectivity for σ2 receptors. ulakbim.gov.tr The p-methoxybenzyl substituted piperazine 3d, which showed high affinity for the σ1 receptor, was also noted for its selectivity over σ2 receptors. nih.gov

Table 2: Sigma Receptor Binding Affinities of Representative this compound Derivatives

Compound Target Receptor Ki (nM)
Compound 3d σ1 12.4
Compound 4a σ1 4.17
Compound 4a σ2 0.39

Data from studies on chiral (piperazin-2-yl)methanol and indole-based sigma receptor ligands. nih.govnih.gov

Histone Deacetylase (HDAC) Enzyme Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy. Novel indole-piperazine derivatives have been designed and synthesized as selective HDAC inhibitors.

Research has led to the development of indole-piperazine derivatives with a hydroxamic acid moiety that act as selective inhibitors of histone deacetylase 6 (HDAC6). In enzymatic assays, these compounds displayed nanomolar IC50 values. The most potent among them, N-hydroxy-4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide (compound 9c), exhibited an IC50 of 13.6 nM for HDAC6. nih.gov

Furthermore, another class of indole-piperazine hybrids has been identified as potent and selective inhibitors of class I HDACs. jst.go.jp One such derivative, compound 6a, showed an IC50 value of 205 nM for HDAC1 and also demonstrated inhibitory activity against HDAC2 and HDAC3 with IC50 values of 580 nM and 630 nM, respectively. jst.go.jp This compound, however, showed poor activity against HDAC8 and no inhibition of HDAC4, HDAC5, and HDAC6, highlighting its selectivity for specific class I HDACs. jst.go.jp

Table 3: HDAC Enzyme Inhibition by Representative this compound Derivatives

Compound Target HDAC IC50 (nM)
Compound 9c HDAC6 13.6
Compound 6a HDAC1 205
Compound 6a HDAC2 580
Compound 6a HDAC3 630

Data from studies on selective HDAC6 and class I HDAC inhibitors. nih.govjst.go.jp

Selective Inhibition of Class I HDACs (HDAC1, HDAC2, HDAC3, HDAC8)

Recent studies have highlighted the potential of indole-piperazine hybrid structures as selective inhibitors of Class I histone deacetylases (HDACs). jst.go.jpnih.gov Class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8, are crucial regulators of gene expression and are often dysregulated in cancer. nih.gov The selective inhibition of these enzymes is a key strategy in the development of targeted cancer therapies. jst.go.jpnih.gov

A series of aroylpiperazine hybrid derivatives, including indole-piperazine compounds, were designed and synthesized to evaluate their inhibitory activity against HDACs. jst.go.jpnih.gov Among these, specific derivatives demonstrated a notable preference for inhibiting Class I HDACs, particularly HDAC1, HDAC2, and HDAC3, over other classes of HDACs. jst.go.jpnih.gov For instance, compound 6a , an indole-piperazine hybrid, showed significant inhibitory activity against HDAC1 and moderate inhibition of HDAC2 and HDAC3, with poor activity against HDAC8 and no significant inhibition of Class IIa (HDAC4, HDAC5) or Class IIb (HDAC6) enzymes. jst.go.jp This selectivity is a desirable characteristic, as it may lead to fewer off-target effects compared to non-selective HDAC inhibitors. jst.go.jp

The development of these selective inhibitors was, in part, inspired by the clinical success of other benzamide (B126) HDAC inhibitors like MS-275, which also exhibit selectivity for Class I HDACs. jst.go.jp The indole moiety in these derivatives is thought to play a critical role in the interaction with the cap region of the HDAC1 protein, contributing to their inhibitory potency and selectivity. jst.go.jp

Enzymatic Inhibition Kinetics and Potency Determinations

The potency of this compound derivatives as HDAC inhibitors has been quantified through enzymatic inhibition assays, typically determining the half-maximal inhibitory concentration (IC₅₀). These studies have revealed that certain indole-piperazine hybrids exhibit submicromolar activity against HDAC1. jst.go.jpnih.gov

For example, compound 6a demonstrated an IC₅₀ value of 205 nM against HDAC1. jst.go.jpnih.gov Its inhibitory activity against other Class I HDACs was also determined, with IC₅₀ values of 580 nM for HDAC2 and 630 nM for HDAC3. jst.go.jp Another related indole-piperazine hybrid, 6b , also showed submicromolar activity against HDAC1 with an IC₅₀ of 280 nM. jst.go.jpnih.gov The potency of these compounds highlights their potential as effective modulators of HDAC activity.

The table below summarizes the enzymatic inhibition data for representative indole-piperazine derivatives against Class I HDACs.

CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC8 IC₅₀ (nM)
6a 205 jst.go.jpnih.gov580 jst.go.jp630 jst.go.jp>10000 jst.go.jp
6b 280 jst.go.jpnih.govNDNDND
Chidamide (B1683975) 95 jst.go.jp160 jst.go.jp86 jst.go.jp1530 jst.go.jp
SAHA 32 jst.go.jp43 jst.go.jp130 jst.go.jp320 jst.go.jp
ND: Not Determined

These data illustrate the potent and selective nature of these indole-piperazine derivatives, particularly compound 6a , in inhibiting key Class I HDAC enzymes.

Antiproliferative and Cytotoxic Activities in Human Cancer Cell Lines

The therapeutic potential of this compound derivatives extends to their ability to inhibit the growth and proliferation of various human cancer cell lines.

In Vitro Efficacy against Liver Carcinoma (HUH7) Cells

A series of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles were synthesized and evaluated for their cytotoxic effects against several human cancer cell lines, including the liver carcinoma cell line HUH7. nih.gov Several of these compounds demonstrated significant cytotoxic activity, with some showing lower IC₅₀ concentrations than the standard chemotherapeutic drug 5-fluorouracil. nih.gov Specifically, compounds 3g , 3h , 3i , and 3k were identified as having notable efficacy against HUH7 cells. nih.gov Further investigation into the mechanism of action revealed that the most potent compound, 3h , induced apoptosis in HUH7 cells. nih.gov This was visualized through Hoechst staining, which showed condensed and fragmented nuclei, characteristic features of apoptosis. nih.gov The apoptotic effects were comparable to those induced by paclitaxel, a known mitotic inhibitor. nih.gov Other studies have also reported the screening of piperazine derivatives against HUH-7 cells, with some compounds showing high cytotoxicity. researchgate.net

In Vitro Efficacy against Breast Carcinoma (MCF7) Cells

The same series of 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles was also tested against the breast carcinoma cell line MCF7. nih.gov Similar to the findings with HUH7 cells, several of the synthesized compounds exhibited potent cytotoxic activity. nih.gov Compound 3h was again highlighted as the most potent derivative, and its ability to induce apoptosis in MCF7 cells was confirmed through Hoechst staining, showing morphological changes consistent with programmed cell death. nih.gov The antiproliferative effects of other indole derivatives on MCF-7 cells have also been documented, with some compounds inhibiting cell proliferation in a dose-dependent manner and inducing DNA fragmentation. nih.gov

In Vitro Efficacy against Colon Carcinoma (HCT116) Cells

The antiproliferative activity of this compound derivatives has been demonstrated in the colon carcinoma cell line HCT116. nih.gov The indole-piperazine hybrid 6a , which showed selective HDAC inhibition, also exhibited potent antiproliferative activity against HCT116 cells, proving to be more effective than the approved drug chidamide in this cell line. jst.go.jpnih.gov The cytotoxic effects of other newly synthesized indole derivatives against HCT116 cells have also been reported, with some compounds showing significant activity. tubitak.gov.tr For example, one study found that a specific derivative with a 3,4-dichlorophenyl substituent on the piperazine ring was highly active in suppressing the growth of HCT116 cells. tubitak.gov.tr Furthermore, some plastoquinone (B1678516) analogues have shown notable cytotoxicity toward HCT-116 cells, with IC₅₀ values lower than that of cisplatin. nih.gov

The table below presents the in vitro antiproliferative activities (IC₅₀ values in µM) of a representative indole-piperazine derivative against various cancer cell lines.

CompoundHCT116K562A549Bel-7402
6a 2.56 jst.go.jp1.58 jst.go.jp12.3 jst.go.jp10.5 jst.go.jp
Chidamide 4.52 jst.go.jp2.35 jst.go.jp15.6 jst.go.jp13.2 jst.go.jp

Exploration of Cellular Mechanisms of Action (e.g., Apoptosis Induction, Tubulin Destabilization)

The anticancer effects of this compound derivatives are attributed to several cellular mechanisms, most notably the induction of apoptosis and the destabilization of tubulin.

Apoptosis Induction: As mentioned previously, derivatives of this compound induce apoptosis in various cancer cell lines. nih.gov In HUH7 and MCF7 cells, treatment with a potent 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivative led to nuclear condensation and fragmentation, which are hallmarks of apoptosis. nih.gov The induction of apoptosis is a common mechanism for many anticancer agents, as it leads to the programmed death of cancer cells. researchgate.net Studies on other piperazine derivatives have shown that they can induce apoptosis through the intrinsic mitochondrial signaling pathway, involving the upregulation of proteins like cleaved caspase-3, cytochrome c, and Bax. researchgate.net Furthermore, some indole derivatives have been shown to induce apoptosis by downregulating anti-apoptotic proteins like Mcl-1 and Bcl-2. mdpi.commdpi.com

Tubulin Destabilization: The indole scaffold is a known "privileged structure" in the development of tubulin polymerization inhibitors. nih.gov Certain arylthioindole (ATI) derivatives, which share structural similarities with the compounds of interest, are potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin. nih.gov This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately causing cell death. nih.gov While direct evidence for tubulin destabilization by this compound itself is still emerging, the established activity of related indole derivatives suggests this as a plausible mechanism of action. nih.govnih.gov Western blot assays on related indole-piperazine compounds designed as HDAC6 inhibitors have shown an increase in the acetylation of α-tubulin, a marker associated with microtubule stability, indicating an interaction with the tubulin network. nih.gov

Anti-inflammatory Response Modulation

Inflammation is a complex biological response implicated in numerous diseases. The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and are important targets for anti-inflammatory drugs.

A variety of indole derivatives have been identified as active cyclooxygenase (COX) inhibitors. researchgate.net The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it can reduce gastrointestinal side effects. nih.gov Research has shown that certain indole derivatives exhibit selective COX-2 inhibition. For example, a synthesized indole derivative, compound S3, was found to selectively inhibit COX-2 expression. nih.govresearchgate.net Docking studies have provided insights into the binding of these compounds to the COX-2 enzyme, revealing interactions similar to those of established inhibitors like indomethacin. nih.govresearchgate.net

The structural features of these derivatives play a significant role in their inhibitory activity. For instance, the introduction of a methyl sulfonyl group at a specific position on the indole scaffold has been shown to enhance interaction with the polar side pocket of COX-2, which is critical for its selective inhibition. researchgate.net One study reported that a particular substitution pattern in an indole library resulted in a compound with 70% COX-2 inhibition at a concentration of 50 μM, with low inhibition of COX-1 (18 ± 9%). wlv.ac.uk Another study on pyridazine-based derivatives identified several compounds with better COX-2 inhibition than the known drug celecoxib, with IC50 values as low as 15.50 nM. nih.gov These findings underscore the potential of designing potent and selective COX-2 inhibitors based on the indole-piperazine scaffold.

Compound/DerivativeCOX-2 InhibitionIC50 ValueReference
Indole derivative S3Selective- nih.govresearchgate.net
Indole library compound70% at 50 µM- wlv.ac.uk
Pyridazine derivative 9a-15.50 nM nih.gov
Pyridazine derivative 16b-16.90 nM nih.gov
Pyridazine derivative 12-17.10 nM nih.gov
Pyridazine derivative 9b-17.50 nM nih.gov
Pyridazine derivative 17-17.70 nM nih.gov
Celecoxib (reference)-17.79 nM nih.gov

Antimicrobial Spectrum and Potency

The rise of antimicrobial resistance is a major global health threat, driving the search for new antimicrobial agents. Indole-piperazine derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal activities.

Several studies have demonstrated the antibacterial efficacy of indole-piperazine derivatives against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). bohrium.comnih.gov In one study, a series of novel indole-piperazine derivatives exhibited moderate to good bacteriostatic effects. bohrium.comnih.gov Three compounds in particular, 8f, 9a, and 9h, showed superior in vitro antibacterial profiles against S. aureus and MRSA compared to gentamicin. bohrium.comnih.gov Compound 9a also demonstrated a rapid bactericidal effect on MRSA. bohrium.comnih.gov

Other research has highlighted the broad-spectrum activity of indole derivatives containing 1,2,4-triazole (B32235), with minimum inhibitory concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms. nih.gov Similarly, synthesized piperazine derivatives have shown significant activity against various bacterial strains. nih.govacgpubs.org The incorporation of different chemical moieties, such as thiazole (B1198619) and tetrazole, into the indole-piperazine structure has also been explored, with some derivatives showing notable activity against Klebsiella planticola and Escherichia coli. researchgate.net

Derivative ClassBacterial StrainsKey Findings
Indole-piperazineS. aureus, MRSA, Gram-negative bacteriaCompounds 8f, 9a, and 9h showed superior activity to gentamicin. Compound 9a had a rapid bactericidal effect. bohrium.comnih.gov
Indole-1,2,4-triazoleS. aureus, MRSA, E. coli, B. subtilisBroad-spectrum activity with MICs of 3.125-50 µg/mL. nih.gov
N-alkyl/N-aryl piperazineS. aureus, P. aeruginosa, S. epidermidis, E. coliSignificant activity against tested bacterial strains. nih.gov
Indole-thiazole/tetrazoleK. planticola, E. coliBromo compounds 4c and 4d exhibited better activity. researchgate.net

In addition to their antibacterial properties, indole-piperazine derivatives have also been evaluated for their antifungal potential. Studies have shown that some of these compounds exhibit significant activity against various fungal strains. For instance, certain 3-piperazinylmethyl-5-aryl-1H-1,2,4-triazoles demonstrated higher antifungal activity than the standard drug ketoconazole (B1673606) against Cladosporium cladosporoides and Aspergillus niger. nih.gov

Research on indole derivatives linked to 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) has also revealed promising antifungal activity. nih.gov One study found that nearly all tested indole derivatives showed excellent antifungal activity against Candida krusei and moderate activity against Candida albicans, with some compounds having MIC values as low as 3.125 µg/mL. nih.gov However, other studies on N-alkyl and N-aryl piperazine derivatives found them to be less active against the tested fungi compared to their antibacterial effects. nih.gov This highlights the variability in antifungal potency depending on the specific chemical structure of the derivative.

Derivative ClassFungal StrainsKey Findings
3-piperazinylmethyl-5-aryl-1H-1,2,4-triazolesC. cladosporoides, A. nigerCompounds 3g and 3h showed higher activity than ketoconazole. nih.gov
Indole-1,2,4-triazoleC. albicans, C. kruseiExcellent activity against C. krusei (MICs as low as 3.125 µg/mL). nih.gov
N-alkyl/N-aryl piperazineA. fumigatus, A. flavus, A. nigerLess active against tested fungi compared to bacteria. nih.gov

Anti-tubercular Activity against Mycobacterium tuberculosis Strains

The rising prevalence of multidrug-resistant tuberculosis necessitates the discovery of novel anti-tubercular agents. Research into indole-piperazine hybrids has shown significant promise in this area. A study focused on the molecular hybridization of indole and piperazine moieties, incorporating a 1,2,3-triazole linkage, has yielded compounds with potent activity against Mycobacterium tuberculosis H37Rv.

In a comprehensive screening of fifty newly synthesized compounds, several N-1,2,3-triazolyl indole-piperazine derivatives demonstrated significant inhibitory potency. Five of these compounds exhibited a minimum inhibitory concentration (MIC) of 1.6 µg/mL. nih.gov This level of activity is noteworthy as it is twofold more potent than the first-line anti-TB drug pyrazinamide (B1679903) and equipotent with isoniazid. nih.gov The enhanced activity of these triazole-containing derivatives, when compared to simpler N-benzyl indole-piperazines, highlights the importance of the triazole moiety for anti-tubercular efficacy. nih.gov

Further validating their potential, these active compounds were found to be non-toxic against VERO cell lines, with IC50 values greater than 300 µg/mL, indicating a favorable selectivity profile. nih.gov Molecular docking studies on these derivatives against key mycobacterial enzymes such as enoyl-acyl carrier protein reductase (InhA) and cytochrome P450 CYP121 have provided insights into their mechanism of action, suggesting these enzymes as potential targets. nih.gov

While direct studies on this compound are not extensively documented in this specific context, the potent activity of structurally related indole-piperazine hybrids underscores the potential of this scaffold in the development of new anti-tubercular drugs.

Table 1: Anti-tubercular Activity of Indole-Piperazine Derivatives
Compound CategoryTarget StrainKey FindingsReference
N-1,2,3-triazolyl indole-piperazine derivativesMycobacterium tuberculosis H37RvFive compounds showed a MIC of 1.6 µg/mL, demonstrating higher potency than pyrazinamide and equipotency with isoniazid. nih.gov

In Vitro Antioxidant Activity Evaluation

Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of novel antioxidants a key research focus. Piperazine-substituted indole derivatives have been investigated for their potential to scavenge free radicals and inhibit lipid peroxidation.

A study on a series of piperazine substituted indole derivatives, specifically those with a substituted-phenyl piperazine moiety at the 2-position of the indole ring, revealed significant antioxidant properties. jrespharm.com The antioxidant capacity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. Two compounds, in particular, demonstrated notable activity, with one showing 81.63% and another 85.63% DPPH scavenging activity, which is comparable to the standard antioxidant Vitamin E (88.6%). jrespharm.com

These findings suggest that the indole nucleus, in combination with a piperazine ring, contributes to the antioxidant potential of these molecules. The substitution pattern on both the indole and piperazine rings appears to play a crucial role in modulating this activity. While this study did not focus on this compound itself, the results for the 2-substituted analogs provide a strong rationale for investigating the antioxidant properties of other positional isomers within this chemical class.

Table 2: DPPH Radical Scavenging Activity of Piperazine Substituted Indole Derivatives
CompoundDPPH Scavenging Activity (%)Standard (Vitamin E)Reference
Compound with 81.63% activity81.6388.6% jrespharm.com
Compound with 85.63% activity85.6388.6% jrespharm.com

Enzyme Inhibition Studies of Diverse Biological Targets

Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. The inhibition of this enzyme slows down the absorption of glucose, thereby reducing postprandial hyperglycemia. The indole scaffold has been a subject of interest in the design of alpha-glucosidase inhibitors.

Research on 3,3-di(indolyl)indolin-2-ones has shown that these compounds can exhibit significant alpha-glucosidase inhibitory activity. nih.gov In one study, a series of these derivatives were synthesized and evaluated, with many showing superior inhibition compared to the standard drug, acarbose (B1664774). nih.gov For instance, at a concentration of 50 µg/ml, many of the tested compounds displayed inhibition percentages ranging from 37% to 94%, while acarbose showed an inhibition of 19%. nih.gov

The position and nature of substituents on the indole rings were found to influence the inhibitory activity. This structure-activity relationship suggests that the indole moiety is a key pharmacophore for interacting with the alpha-glucosidase enzyme. Although these studies were not performed on this compound derivatives, the strong inhibitory potential of other indole-based compounds warrants the investigation of this specific scaffold for alpha-glucosidase inhibition.

Table 3: Alpha-Glucosidase Inhibition by 3,3-di(indolyl)indolin-2-one Derivatives
Compound SeriesInhibition Range (%)Acarbose Inhibition (%)ConcentrationReference
3,3-di(indolyl)indolin-2-ones37 - 941950 µg/ml nih.gov

Targeting essential enzymes in Mycobacterium tuberculosis is a validated strategy for developing new anti-tubercular drugs. The tryptophan biosynthesis pathway, which is absent in humans, presents a particularly attractive set of targets.

Recent studies have identified allosteric inhibitors of M. tuberculosis tryptophan synthase (TrpAB), a key enzyme in this pathway. One such study highlighted an indole-5-sulfonamide derivative, 1-[2-fluorobenzoyl]-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide (GSK2), as an inhibitor of TrpAB. nih.gov This compound was discovered through a phenotypic screen and was shown to bind to an allosteric site on the enzyme. nih.gov The identification of an indole derivative as an allosteric inhibitor of this crucial mycobacterial enzyme is a significant finding and suggests that other indole-based scaffolds could be explored for this target.

While there is no direct evidence of this compound derivatives inhibiting tryptophan synthase or other specific mycobacterial enzymes like dihydrofolate reductase, malate (B86768) synthase, or cytochrome P450 CYP121, the proven activity of other indole derivatives against key mycobacterial targets provides a strong impetus for future research in this area.

Nucleoside Transporter Modulation

Human equilibrative nucleoside transporters (hENTs) are membrane proteins that facilitate the transport of nucleosides and nucleoside analogs across cell membranes. Inhibition of hENT1 is a therapeutic strategy for various conditions, including cardiovascular diseases and cancer.

Research has shown that certain piperazine-containing compounds can act as potent inhibitors of hENTs. A novel compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), was identified as an inhibitor of both ENT1 and ENT2. nih.gov Kinetic studies revealed that FPMINT acts as an irreversible and non-competitive inhibitor of [3H]uridine transport. nih.gov

Structure-activity relationship studies on analogues of FPMINT have further elucidated the chemical features important for ENT inhibition. nih.gov The presence of the piperazine moiety was found to be a common feature in several ENT1 inhibitors. nih.gov Although these studies did not specifically involve this compound derivatives, the established role of the piperazine ring in ENT1 inhibition suggests that this class of indole compounds could also modulate the activity of this transporter. Further investigation is warranted to explore this potential.

Inhibition of Human Equilibrative Nucleoside Transporter 2 (ENT2)

An extensive review of the scientific literature did not yield any specific in vitro pharmacological data regarding the inhibitory activity of this compound derivatives on the human Equilibrative Nucleoside Transporter 2 (ENT2). While research has been conducted on various indole and piperazine-containing compounds for other biological targets, their effects on ENT2 have not been reported. Therefore, the interaction profile of this specific class of compounds with ENT2 remains to be elucidated.

Dopamine (B1211576) Receptor Subtype Interactions (D3 Receptor Selectivity)

Derivatives of the this compound scaffold have been investigated for their interactions with dopamine receptor subtypes, demonstrating a noteworthy potential for selectivity, particularly for the D3 receptor over the D2 receptor. The high degree of homology between the D2 and D3 receptor subtypes, especially within the orthosteric binding site, presents a significant challenge in the development of D3-selective ligands. nih.gov However, research into N-substituted piperazine derivatives incorporating indole moieties has revealed promising avenues for achieving this selectivity. mdpi.com

Studies on hybrid analogues have shown that the addition of a piperazine fragment to various molecular scaffolds can result in compounds that retain high affinity and selectivity for the D3 receptor. mdpi.com The nature and position of the indole ring attachment to the piperazine core have been identified as critical determinants of binding affinity and selectivity. For instance, a minor shift in the attachment point on the indole ring from the 2-position to the 3-position can result in only a slight change in affinity for the D2 receptor. mdpi.com

Further research into a series of N-phenylpiperazine analogs has underscored the potential for achieving high D3 receptor selectivity. nih.govnih.gov These studies have shown that specific substitutions on the phenyl ring of the N-phenylpiperazine moiety can lead to compounds with nanomolar affinity for the human D3 receptor and substantial selectivity over the D2 receptor. nih.govnih.gov For example, certain analogs have demonstrated over 150-fold to approximately 500-fold greater selectivity for the D3 receptor. nih.govnih.gov Computational simulations and binding studies suggest that this selectivity arises from the ability of these ligands to interact with a secondary, allosteric binding pocket in the D3 receptor, a feature not as readily accessible in the D2 receptor. nih.gov This bitopic binding mode, engaging both the primary orthosteric site and a secondary site, is a key strategy in the design of D3-selective ligands. nih.govnih.gov

The table below summarizes the in vitro binding affinities of selected indole-piperazine derivatives for the human D2 and D3 dopamine receptors.

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)D3 vs D2 Selectivity
7-({2-[4-(1H-Indol-2-ylmethyl)-piperazin-1-yl]-ethyl}-propyl-amino)-5,6,7,8-tetrahydro-naphthalen-2-ol51.23.8~13.5x
7-({2-[4-(1H-Indol-3-ylmethyl)-piperazin-1-yl]-ethyl}-propyl-amino)-5,6,7,8-tetrahydro-naphthalen-2-ol58.94.2~14x
Compound with piperazine attached to the 5-position of indole30215x

Data sourced from reference mdpi.com. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Computational Chemistry and Molecular Modeling of 3 Piperazin 2 Ylmethyl 1h Indole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a important tool in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.

In the context of 3-Piperazin-2-ylmethyl-1H-indole, molecular docking simulations could be employed to predict its binding affinity to various biological targets. This process involves generating a multitude of possible binding poses of the ligand within the active site of a receptor and then using a scoring function to estimate the binding energy for each pose. The docking score, typically expressed in kcal/mol, represents the predicted binding affinity. For instance, in a study on 1-piperazine indole (B1671886) hybrids, docking scores were used to rank the binding affinities of different analogs to the phosphofructokinase enzyme of Trypanosoma brucei. nih.gov

A lower docking score generally indicates a more favorable binding interaction. These predictions are crucial in the early stages of drug discovery for prioritizing compounds for further experimental testing.

Beyond predicting binding affinity, molecular docking provides detailed insights into the molecular recognition process. It allows for the visualization and analysis of key interactions between the ligand and amino acid residues in the protein's active site. For this compound, these interactions would likely involve:

Hydrogen Bonding: The nitrogen atoms in the piperazine (B1678402) ring and the indole N-H group can act as hydrogen bond donors or acceptors, forming crucial interactions with polar residues in the binding pocket.

Hydrophobic Contacts: The aromatic indole ring and the aliphatic parts of the piperazine ring can engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The indole ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

π-Cation Interactions: The protonated piperazine ring could form π-cation interactions with aromatic residues. nih.gov

A study on indole derivatives targeting the serotonin (B10506) transporter (SERT) revealed that the piperazine nitrogen can form ionic and π-cation interactions with key residues like Asp98 and Tyr176, while the indole moiety engages in aromatic interactions with Tyr176 and Phe341. nih.gov Such detailed analysis is vital for understanding the structure-activity relationship and for designing more potent and selective inhibitors.

Molecular docking is a cornerstone of virtual screening, a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. By docking a virtual library of compounds containing the this compound scaffold against a specific protein target, researchers can computationally screen for potential "hits." This approach significantly reduces the time and cost associated with high-throughput screening of physical compounds. The top-ranked compounds from virtual screening are then selected for experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds.

For a series of compounds based on the this compound scaffold, a QSAR model could be developed by first calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

The next step is to use statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation that correlates these descriptors with the experimentally determined biological activity (e.g., IC50 or Ki values). A study on piperazine-based mTORC1 inhibitors revealed that descriptors like the lowest unoccupied molecular orbital energy (ELUMO), molar refractivity (MR), and topological polar surface area (PSA) were significantly correlated with inhibitory activity. researchgate.net

Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of newly designed analogs of this compound, thereby guiding the synthesis of more potent compounds. For example, a 3D-QSAR study on a series of indole derivatives resulted in a model with good predictive power (q² = 0.625 for CoMFA and 0.523 for CoMSIA), which was then used to systematize the structure-activity relationship of the synthesized molecules. nih.gov

QSAR Model Type Key Descriptors Predictive Power (Example) Application
2D-QSARElectronic, Steric, Hydrophobic, Topologicalr² train = 0.8861, q² = 0.7864Predicting anti-influenza activity of indole derivatives semanticscholar.org
3D-QSAR (CoMFA/CoMSIA)Steric and Electrostatic Fieldsq² = 0.596, r²ext = 0.695Predicting antiamyloidogenic activity of indole derivatives mdpi.com

Homology Modeling and Structural Dynamics for Target Protein Elucidation

In cases where the experimental 3D structure of the target protein for this compound is unknown, homology modeling can be used to build a theoretical model. This technique relies on the principle that proteins with similar sequences adopt similar 3D structures.

The process involves identifying a protein with a known experimental structure (the template) that has a high degree of sequence similarity to the target protein. The amino acid sequence of the target protein is then aligned with the template sequence, and a 3D model of the target is built based on the coordinates of the template's backbone. For instance, the 3D structure of Plasmodium falciparum adenylosuccinate lyase was modeled using SWISS-MODEL to study its interaction with benzimidazole (B57391) derivatives. nih.gov

Once a homology model of the target protein is constructed, molecular dynamics (MD) simulations can be performed to study its structural dynamics and flexibility. MD simulations provide insights into how the protein's conformation changes over time and how it interacts with ligands like this compound. This information is valuable for understanding the mechanism of action and for refining the design of inhibitors.

Cheminformatics Approaches for Scaffold Prioritization and Combinatorial Library Design

Cheminformatics combines computational methods with chemical information to support drug discovery. For the this compound scaffold, cheminformatics approaches can be used for:

Scaffold Prioritization: By analyzing large chemical databases, cheminformatics tools can identify scaffolds that are frequently associated with a desired biological activity or that possess favorable drug-like properties. This can help in prioritizing the this compound scaffold for a particular therapeutic target.

Combinatorial Library Design: Cheminformatics can be used to design a virtual combinatorial library by systematically modifying different parts of the this compound scaffold. For example, different substituents could be added to the indole ring or the piperazine ring. These virtual libraries can then be screened using molecular docking or QSAR models to identify the most promising candidates for synthesis. This approach was utilized in the design of novel 1,2,3-triazole motifs tagged with piperazine for anticancer evaluations. nih.gov

By leveraging these computational tools, researchers can efficiently explore the chemical space around the this compound scaffold and accelerate the discovery of new drug candidates.

In Vitro Metabolic Stability and Biotransformation Studies of 3 Piperazin 2 Ylmethyl 1h Indole Analogues

Liver Microsomal Stability Assessments across Species (Human, Mouse, Rat)

Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) oxidases. bioduro.com They serve as a standard in vitro tool for rapidly assessing the metabolic stability of new chemical entities. nih.gov Such assays are conducted across different species to identify potential differences in metabolism, which can aid in the selection of appropriate animal models for further preclinical studies. nih.gov For indole (B1671886) and piperazine-containing compounds, these assessments are crucial as both moieties are susceptible to metabolism. nih.govnih.gov

Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. In microsomal assays, the rate of disappearance of the parent compound over time is monitored, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). bioduro.com The CLint is then calculated from the rate of metabolism. Compounds with high CLint values are generally predicted to be rapidly cleared in vivo. Studies on piperazin-1-ylpyridazine analogues have shown that these compounds can suffer from rapid in vitro intrinsic clearance, which was systematically improved through structural modifications. nih.gov

The metabolic half-life (t1/2) is the time required for 50% of the parent compound to be metabolized by the enzymes in the microsomal preparation. It is inversely related to the intrinsic clearance rate. A short half-life indicates rapid metabolism and potential for poor bioavailability in vivo. For example, an initial lead indole compound, UT-155, was found to be metabolically labile with a half-life of only 12.34 minutes in human liver microsomes (HLM). nih.gov Similarly, a piperazin-1-ylpyridazine compound showed very short half-lives of approximately 2 and 3 minutes in mouse and human liver microsomes, respectively. nih.gov In contrast, systematic structural optimization efforts have led to the development of analogues with significantly improved stability, with half-lives exceeding 100 minutes. nih.govnih.gov

Table 1: Representative Metabolic Stability of Indole-Piperazine Analogues in Liver Microsomes

Compound IDSpeciesHalf-Life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analogue A (Unsubstituted Indole)Human3231
Analogue A (Unsubstituted Indole)Mouse2347
Analogue B (Substituted Indole)Human1056.6
Analogue B (Substituted Indole)Mouse1136.1
Analogue C (6-indolyl)Human56.3-
Analogue C (6-indolyl)Mouse27.7-
Analogue D (5-indolyl)Human45.4-

Hepatocyte Stability Assays for Comprehensive Metabolic Profiling

While microsomes are excellent for evaluating Phase I metabolism, they lack the full complement of enzymes and cofactors necessary for Phase II conjugation reactions. creative-bioarray.com Hepatocytes, being intact liver cells, contain the full range of both Phase I and Phase II drug-metabolizing enzymes and are considered the "gold standard" for in vitro metabolism studies. creative-bioarray.comresearchgate.net Hepatocyte stability assays involve incubating the test compound with suspensions of cryopreserved or fresh hepatocytes from various species (e.g., human, rat, mouse). bioduro.com The depletion of the parent compound is monitored over time to determine stability, while the formation of metabolites can also be tracked for a more complete picture of the biotransformation pathways. researchgate.netnih.gov This integrated approach allows for the simultaneous assessment of metabolic stability and metabolite profiling, providing a comprehensive understanding of a compound's metabolic liabilities. nih.gov

Identification and Characterization of In Vitro Metabolites via LC-MS/MS

Identifying the specific metabolites of a drug candidate is crucial for understanding its clearance pathways and anticipating potential safety issues. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique used for this purpose. nih.govyoutube.com Following incubation with microsomes or hepatocytes, the samples are analyzed to detect and structurally elucidate the metabolites formed.

For indole-based compounds, a common metabolic pathway involves oxidation of the indole ring, particularly at the 3-position, to form an indoxyl group. nih.gov This can be followed by further oxidation or conjugation. nih.gov Studies on indolinone derivatives in hepatocytes have identified metabolites resulting from hydroxylation, N-acetylation, sulfation, and glucuronidation. nih.gov For the piperazine (B1678402) moiety, metabolism often involves the major CYP isoenzymes CYP2D6, CYP1A2, and CYP3A4, leading to various oxidative metabolites. researchgate.net

Structure-Metabolism Relationship (SMR) Investigations

Structure-Metabolism Relationship (SMR) studies aim to connect the chemical structure of a compound to its metabolic fate. By synthesizing and testing a series of related analogues, medicinal chemists can identify which parts of a molecule are metabolically labile and which structural features confer stability. For indole-piperazine derivatives, SMR investigations have revealed key insights. For instance, the position of attachment on the indole ring can significantly impact stability; a 6-indolyl substituted compound was found to have better metabolic stability than its 5-indolyl counterpart. nih.gov Similarly, for piperazine-containing structures, modifications on the piperazine ring itself or adjacent functionalities can dramatically alter metabolic clearance rates. nih.govnih.gov

Influence of Structural Modifications on In Vitro Metabolic Turnover Rates

Building on SMR, specific structural modifications are strategically employed to block sites of metabolic attack and reduce turnover rates. This iterative process of design, synthesis, and testing is fundamental to lead optimization.

Key findings for indole-piperazine analogues include:

Substitution on the Indole Ring: The 2- and 3-positions of the indole ring are often metabolic weak spots. nih.gov Introducing substituents at these positions can modulate stability. Attaching an electron-withdrawing group (EWG) at the 3-position was shown to increase the metabolic half-life of an indole derivative in mouse liver microsomes, while an electron-donating group (EDG) decreased it. nih.gov

Modifications to the Piperazine Ring: For a series of piperazin-1-ylpyridazines, it was discovered that the piperazine ring was a primary site of metabolism. Modifications, such as N-alkylation or the introduction of steric hindrance near the nitrogen atoms, were explored to improve stability. nih.gov

Bioisosteric Replacement: Replacing a metabolically labile part of the molecule with a different functional group that retains biological activity but is more resistant to metabolism is a common strategy. For example, replacing a metabolically labile ketone linker in some indole-based compounds with a more stable non-ketone template was explored to enhance metabolic stability. nih.gov

Through these systematic investigations, compounds with high metabolic lability can be transformed into analogues with desirable pharmacokinetic properties suitable for further development.

Advanced Research Directions and Academic Prospects for 3 Piperazin 2 Ylmethyl 1h Indole

Exploration of Novel Pharmacological Targets and Undiscovered Biological Pathways

The indole (B1671886) and piperazine (B1678402) rings are considered "privileged structures" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netresearchgate.net This dual-functionality within 3-Piperazin-2-ylmethyl-1H-indole suggests a high potential for promiscuous pharmacology, which can be strategically refined to achieve selectivity for novel or underexplored targets.

Future research should systematically screen this compound and its derivatives against a broad panel of receptors, enzymes, and ion channels. Given the known activities of related indole-piperazine compounds, promising areas of investigation include:

Neuropsychiatric Disorders: The piperazine moiety is a common feature in drugs targeting central nervous system (CNS) receptors, such as serotonin (B10506) and dopamine (B1211576) receptors. researchgate.netnih.gov Derivatives of indole-piperazine have been investigated for their potential in treating neurodegenerative diseases. For instance, certain indole-piperazine derivatives have shown promise as dual-targeting agents for the human A2A adenosine (B11128) receptor (A2AAR) and dopamine D2 receptor (D2R), which are implicated in neurodegenerative conditions. nih.gov

Oncology: The indole nucleus is a core structure in numerous anticancer agents that function by inhibiting DNA synthesis or other critical cellular processes. researchgate.net The piperazine ring can also contribute to anticancer activity by influencing cell cycle progression and angiogenesis. ontosight.ai

Infectious Diseases: A variety of indole-piperazine derivatives have demonstrated significant antibacterial activity, including against multidrug-resistant strains like MRSA. nih.govbohrium.com The exploration of this compound as a scaffold for novel antibiotics is a promising avenue.

Inflammatory Conditions: Indole and piperazine derivatives have been reported to possess anti-inflammatory and antioxidant properties. jrespharm.comresearchgate.net Research into the potential of this compound to modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes, is warranted. jrespharm.com

Table 1: Potential Pharmacological Targets for this compound Derivatives

Target ClassSpecific ExamplesPotential Therapeutic Area
G-Protein Coupled Receptors (GPCRs)Serotonin (5-HT) Receptors, Dopamine ReceptorsNeuropsychiatric Disorders
EnzymesHistone Deacetylases (HDACs), Cyclooxygenases (COX)Oncology, Neuroprotection, Inflammation
Ion ChannelsVoltage-gated ion channelsNeurological Disorders
Bacterial ProteinsDNA gyrase, Topoisomerase IVInfectious Diseases

Innovations in Synthetic Methodologies for Enhanced Accessibility and Diversity

The accessibility of this compound and a diverse library of its analogs is crucial for comprehensive structure-activity relationship (SAR) studies. While the synthesis of related indole-piperazine compounds has been described, focusing on innovative and efficient synthetic routes for this specific scaffold is a key research direction.

Traditional methods for constructing the indole-piperazine linkage often involve multi-step sequences. Modern synthetic organic chemistry offers several avenues for improvement:

Catalytic C-H Activation: Direct functionalization of the indole C3 position with the piperazine moiety, avoiding pre-functionalized starting materials, would represent a significant step forward in synthetic efficiency.

Flow Chemistry: Utilizing microfluidic reactors can enable rapid optimization of reaction conditions, improve safety for potentially hazardous reactions, and facilitate scalable synthesis.

Diversity-Oriented Synthesis: Employing strategies that allow for the rapid generation of a wide range of analogs from a common intermediate will be essential for exploring the chemical space around the this compound core. This could involve varying substituents on both the indole and piperazine rings.

A key synthetic challenge is the regioselective introduction of the piperazin-2-ylmethyl group at the C3 position of the indole. The Fischer indole synthesis is a classical and versatile method for the formation of the indole nucleus itself and could be adapted for this purpose. rsc.org For the piperazine component, modern catalytic methods like the Buchwald-Hartwig amination can be employed for the N-arylation of piperazine with a suitable indole precursor. mdpi.com

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. youtube.com For this compound, these computational tools can be leveraged in several ways:

Predictive Modeling: ML models can be trained on existing data for indole-piperazine derivatives to predict the biological activity, pharmacokinetic properties (ADME), and potential toxicity of novel, virtual analogs of this compound. This allows for the prioritization of the most promising compounds for synthesis and testing.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets or desired property profiles. These models can explore a vast chemical space to identify novel and non-obvious structures with high predicted activity. youtube.com

Retrosynthesis Prediction: AI tools can assist chemists by proposing efficient synthetic routes for the designed compounds, further accelerating the discovery process.

By integrating AI and ML, researchers can more intelligently navigate the chemical landscape surrounding this compound, leading to the faster identification of lead compounds with improved properties.

Fundamental Translational Research Investigations (Pre-clinical Focus)

Once promising derivatives of this compound with demonstrated in vitro activity are identified, a focused pre-clinical development program will be essential to evaluate their therapeutic potential. This will involve a series of well-defined in vivo studies.

Key pre-clinical investigations would include:

Pharmacokinetic (PK) Profiling: Studies in animal models (e.g., rodents) to determine the absorption, distribution, metabolism, and excretion (ADME) of the lead compounds. This data is critical for understanding the drug's behavior in a living system.

Efficacy Studies in Disease Models: Evaluating the therapeutic effect of the compounds in relevant animal models of the targeted disease (e.g., models of neurodegeneration, cancer xenografts, or bacterial infection models).

Preliminary Toxicology and Safety Pharmacology: Assessing the potential for adverse effects of the lead compounds. This includes studies to determine the maximum tolerated dose and to identify any off-target effects on major organ systems.

For example, based on the known neuroprotective potential of some indole-piperazine derivatives that act as HDAC6 inhibitors, a pre-clinical study could involve administering a lead compound to a mouse model of Alzheimer's disease and assessing its impact on cognitive function and underlying neuropathology. nih.gov Similarly, for antibacterial candidates, efficacy could be tested in an in vivo infection model. nih.govbohrium.com

The successful completion of these fundamental translational research investigations is a prerequisite for advancing any new chemical entity into clinical trials.

Q & A

What are the recommended synthetic routes for 3-Piperazin-2-ylmethyl-1H-indole, and how do reaction conditions influence yield and purity?

Basic:
The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, coupling indole derivatives with piperazine precursors using catalysts like Pd/C or CuI under inert atmospheres can achieve moderate yields (40–60%). Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) critically impact purity; higher temperatures may lead to byproducts like N-alkylated impurities .

Advanced:
Optimizing regioselectivity in piperazine coupling requires careful control of steric and electronic effects. Computational modeling (DFT) can predict favorable reaction pathways. For instance, substituting electron-withdrawing groups on the indole ring enhances reactivity at the 3-position. Multi-step purification (e.g., column chromatography followed by recrystallization in ethanol/water) is essential to isolate >95% purity, as residual solvents (e.g., DCM) can interfere with downstream assays .

How should researchers address contradictory bioactivity data for this compound across different assays?

Basic:
Contradictions often arise from assay-specific variables (e.g., cell line viability, incubation time). Standardize protocols by using validated cell lines (e.g., HEK293 for receptor binding) and replicate experiments with positive/negative controls. Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Advanced:
Employ meta-analysis to reconcile discrepancies. For example, if the compound shows antagonism in GPCR assays but agonism in calcium flux assays, evaluate off-target interactions (e.g., allosteric modulation) via CRISPR knockouts or competitive binding studies. Statistical tools like Bayesian inference can quantify uncertainty in conflicting datasets .

What analytical techniques are critical for characterizing this compound and its intermediates?

Basic:

  • NMR (¹H/¹³C): Confirm regiochemistry and detect proton environments (e.g., indole NH at δ 10–12 ppm).
  • LC-MS: Monitor reaction progress and identify impurities (e.g., unreacted piperazine precursors).
  • XRD: Resolve stereochemistry for chiral centers, if present .

Advanced:
High-resolution mass spectrometry (HR-MS) with ion mobility separates isobaric impurities. For hygroscopic samples, combine dynamic vapor sorption (DVS) with TGA to assess stability. Synchrotron XRD can resolve crystal packing defects affecting solubility .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Basic:
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) per ICH guidelines. Use HPLC to quantify degradation products (e.g., hydrolyzed piperazine rings). Buffer solutions (pH 1.2–7.4) simulate gastric and physiological conditions for pharmacokinetic studies .

Advanced:
Mechanistic degradation studies (e.g., Arrhenius modeling) predict shelf-life. For instance, oxidative degradation in PBS (pH 7.4) at 37°C follows first-order kinetics. Stabilize formulations using antioxidants (e.g., ascorbic acid) or lyophilization .

What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

Basic:
Systematically modify substituents on the indole (e.g., halogens at C-5) and piperazine (e.g., N-methyl vs. N-aryl groups). Compare IC₅₀ values in enzyme inhibition assays to map pharmacophores .

Advanced:
Leverage QSAR models incorporating steric, electronic, and topological descriptors. Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Asp113 in serotonin receptors). Validate predictions via site-directed mutagenesis .

How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

Advanced:
Transition from batch to flow chemistry to enhance heat/mass transfer. For example, a continuous-flow reactor with immobilized catalysts (e.g., Pd on alumina) reduces metal leaching. Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time .

What are the best practices for handling and storing this compound to ensure long-term integrity?

Basic:
Store under argon at −20°C in amber vials to prevent photodegradation. Use desiccants (silica gel) to counter hygroscopicity. Avoid repeated freeze-thaw cycles by aliquoting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.